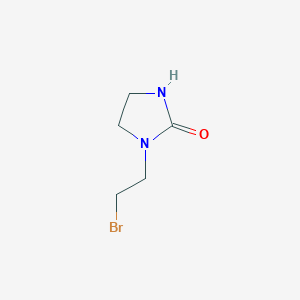
7-Bromo-1-methyl-1,2,3-benzotriazole-5-carbonitrile
Descripción general
Descripción
“7-Bromo-1-methyl-1,2,3-benzotriazole-5-carbonitrile” is a chemical compound with the CAS Number: 1423037-16-4 . Its molecular weight is 237.06 . The IUPAC name for this compound is 7-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile .
Molecular Structure Analysis
The InChI code for “7-Bromo-1-methyl-1,2,3-benzotriazole-5-carbonitrile” is 1S/C8H5BrN4/c1-13-8-6(9)2-5(4-10)3-7(8)11-12-13/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “7-Bromo-1-methyl-1,2,3-benzotriazole-5-carbonitrile” has a molecular weight of 237.06 . It should be stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Synthesis of Complex Chemical Structures
The synthesis of complex chemical structures often requires specific reagents that facilitate the creation of new bonds or the introduction of functional groups. 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carbonitrile serves as a versatile intermediate in the synthesis of various chemical compounds. For example, it has been used in the synthesis of thieno-extended purines, marking the first instance of the imidazo[4′,5′:4,5]thieno[3,2-d]pyrimidine ring system. This process involves several steps, including bromination, nucleophilic displacement, and cyclization to achieve the desired complex structures (Hawkins, Iddon, & Longthorne, 1995).
Environmental Persistence and Removal
The environmental persistence and removal of benzotriazole derivatives, including 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carbonitrile, have been subjects of research due to their widespread use as corrosion inhibitors. Studies have shown that benzotriazoles are polar and poorly degradable pollutants that can be found in wastewater and surface waters. The elimination of these compounds from wastewater treatment plants varies significantly, and their presence in aquatic environments highlights the need for effective removal strategies to prevent potential environmental impacts (Reemtsma, Miehe, Duennbier, & Jekel, 2010).
Corrosion Inhibition
One of the primary applications of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carbonitrile is in corrosion inhibition. Its derivatives have been studied for their effectiveness in protecting metals from corrosion, particularly in acidic environments. Research indicates that these compounds can significantly impede the corrosion process, offering protection efficiencies of up to 80% at certain temperatures. This makes them valuable for applications in various industries, including manufacturing and maintenance, where corrosion resistance is crucial (Onyeachu & Solomon, 2020).
Biological Activity
The biological activity of benzotriazole derivatives, including anticorrosive and potential medicinal properties, is an area of ongoing research. Studies have explored the biotransformation of these compounds under various conditions, such as anaerobic degradation, to understand their behavior in biological systems and the environment. For instance, the degradation pathways of benzotriazoles in activated sludge have been elucidated, revealing significant insights into their environmental fate and potential impacts (Huntscha et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
7-bromo-1-methylbenzotriazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4/c1-13-8-6(9)2-5(4-10)3-7(8)11-12-13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFPOWQQJUJCIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)C#N)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Racemic-(3aS,8R,8aS)-tert-butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B1528086.png)
![Tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1528087.png)
![tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B1528089.png)
![5-tert-butyl 7-methyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B1528090.png)
![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1528091.png)
![8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1528092.png)
![trans-1,3,3a,4,5,9b-Hexahydro-pyrrolo[3,4-c]quinoline-2-carboxylic acid tert-butyl ester](/img/structure/B1528093.png)
![Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1528096.png)
![Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1528097.png)
![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1528099.png)


![tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1528106.png)
